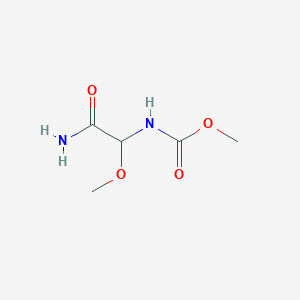
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxycarbonyl group and a methoxyacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate typically involves the reaction of methoxycarbonyl chloride with methoxyacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Methoxycarbonyl)amino]acetic acid
- (2-Amino-2-oxoethoxy)acetic acid
- 4-[(ethoxycarbonyl)amino]benzoic acid
Uniqueness
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
145275-67-8 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-10-4(3(6)8)7-5(9)11-2/h4H,1-2H3,(H2,6,8)(H,7,9) |
Clave InChI |
GKKAAYNVEGHRKQ-UHFFFAOYSA-N |
SMILES |
COC(C(=O)N)NC(=O)OC |
SMILES canónico |
COC(C(=O)N)NC(=O)OC |
Sinónimos |
Carbamic acid, (2-amino-1-methoxy-2-oxoethyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















